molecular formula C15H21NO4 B3005494 Methyl 2-(4-(tert-butoxycarbonyl(methyl)amino)phenyl)acetate CAS No. 251643-17-1

Methyl 2-(4-(tert-butoxycarbonyl(methyl)amino)phenyl)acetate

Cat. No.: B3005494
CAS No.: 251643-17-1
M. Wt: 279.336
InChI Key: XKWCYISADRSISD-UHFFFAOYSA-N
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Description

Methyl 2-(4-(tert-butoxycarbonyl(methyl)amino)phenyl)acetate is a synthetic organic compound featuring a methyl ester backbone linked to a phenyl ring substituted at the para position with a tert-butoxycarbonyl (Boc)-protected methylamino group. This structure combines ester functionality with a sterically hindered, protected amine, making it relevant for applications in medicinal chemistry and drug development, particularly in peptide synthesis where Boc groups are commonly used for amine protection.

Properties

IUPAC Name

methyl 2-[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16(4)12-8-6-11(7-9-12)10-13(17)19-5/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWCYISADRSISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 2-(4-(tert-butoxycarbonyl(methyl)amino)phenyl)acetate (CAS: 251643-17-1) is an organic compound notable for its potential applications in pharmaceutical research and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H21NO4
  • Molecular Weight : 279.34 g/mol
  • IUPAC Name : methyl 2-(4-((tert-butoxycarbonyl)(methyl)amino)phenyl)acetate
  • Purity : Typically 95% .

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities. The ester group can be hydrolyzed under acidic or basic conditions, releasing methanol and yielding the corresponding carboxylic acid .

The precise biological targets of this compound remain largely unknown; however, its structure suggests several potential interactions:

  • Deprotection of Boc Group : The Boc group can be selectively removed to expose the free amine, allowing it to participate in various biological interactions .
  • Chemical Transformations : The compound can undergo hydrolysis and other chemical transformations, making it a versatile intermediate in drug development .

Biological Activity

Research into the biological activity of this compound is limited but promising. Here are key findings from various studies:

  • Antimicrobial Activity :
    • In studies involving derivatives of similar structures, compounds featuring Boc-protected amines exhibited activity against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium species, with Minimum Inhibitory Concentration (MIC) values ranging from 4–8 μg/mL .
  • Cancer Research :
    • Preliminary investigations indicate that derivatives related to this compound may possess anticancer properties. For instance, compounds with similar structures demonstrated significant inhibition of cell proliferation in cancer cell lines, with IC50 values indicating potent activity against specific types of breast cancer cells .
  • Pharmacokinetics :
    • While specific pharmacokinetic data for this compound are not extensively documented, related compounds have shown moderate bioavailability and acceptable toxicity profiles in vivo. For example, a related compound demonstrated a Cmax of 592 ± 62 mg/mL and a half-life suitable for therapeutic applications .

Case Studies

Several case studies have explored the potential applications of this compound and its derivatives:

  • Study on Anticancer Activity :
    A study evaluated a derivative's efficacy against triple-negative breast cancer (TNBC), showing that it inhibited lung metastasis more effectively than standard treatments like TAE226. The compound also exhibited a favorable selectivity index against normal cells compared to cancer cells, suggesting a promising therapeutic window .
  • Enzyme Interaction Studies :
    Research has indicated that compounds with similar structures can serve as enzyme inhibitors, highlighting their potential in drug development targeting specific enzyme pathways involved in disease processes .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of Methyl 2-(4-(tert-butoxycarbonyl(methyl)amino)phenyl)acetate is in peptide synthesis . The Boc protecting group is commonly used to shield amine functionalities during the synthesis process, allowing for selective reactions without interference from amine groups. This property is crucial in the formation of peptide bonds, which are essential for constructing peptides and proteins.

Chemical Transformations

This compound can also serve as a precursor for various chemical transformations due to its ester functionality. The ability to undergo hydrolysis makes it a candidate for reactions that require the introduction of carboxylic acid derivatives.

Potential Reactions

  • Hydrolysis to yield carboxylic acids.
  • Participation in coupling reactions to form amides or other derivatives.
  • Use as a building block for more complex organic molecules.

Biological Research

While detailed information regarding its biological activity is still emerging, early studies suggest potential applications in biological research . The compound's ability to form peptide bonds may influence protein synthesis and related biological pathways.

Research Directions

  • Investigations are ongoing to understand its interaction with biological targets.
  • Potential therapeutic applications are being explored as more data on its pharmacokinetics become available.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Notable Properties/Activities Reference
Target Compound C₁₅H₂₁NO₄† 279.33† Boc-methylamino (para) ~2.8† Theoretical high lipophilicity
Methyl 2-(4-hydroxyphenyl)acetate C₉H₁₀O₃ 166.18 4-hydroxyphenyl ~1.5 Antimicrobial activity
Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)...]]acetate C₂₂H₂₂O₅ 366.40 tert-butyl, benzofuran 5.2 High LogP, steric bulk
Compound 9 (Oxazolopyridine derivative) C₁₈H₁₉N₅O₃•HCl 397.83 Boc-protected amino, heterocycle N/A Enhanced stability (HCl salt form)

*LogP values estimated via computational tools or analogous data.
†Calculated using ChemDraw Professional v22.0.

Key Observations:

Boc Protection vs. The hydroxyl analog (compound 7) exhibits antimicrobial activity against E. coli and S. aureus, suggesting that substituent polarity influences bioactivity .

Steric Effects of tert-Butyl vs. Boc Groups () :

  • The tert-butylphenyl group in the benzofuran derivative (LogP 5.2) contributes to extreme hydrophobicity, exceeding the target compound’s theoretical LogP. This highlights the Boc group’s balance between protection and moderate lipophilicity.

Heterocyclic Influence (Compound 9, ) :

  • The oxazolopyridine scaffold in compound 9 introduces nitrogen-rich heterocyclic rigidity, contrasting with the target’s flexible phenylacetate backbone. Such structural differences may impact binding affinity in drug-target interactions.

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